molecular formula C7H4BrF4N B13527290 Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-

Cat. No.: B13527290
M. Wt: 258.01 g/mol
InChI Key: KCANCJTXSLTOBT-UHFFFAOYSA-N
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Description

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative where the pyridine ring is substituted with a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tetrafluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a tetrafluoroethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H

InChI Key

KCANCJTXSLTOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)F

Origin of Product

United States

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